2,6-Dichloro-4-nitroaniline--1,2,3,4,5-pentachloro-6-nitrobenzene (1/1)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

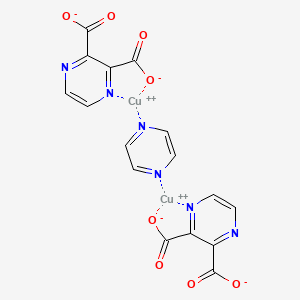

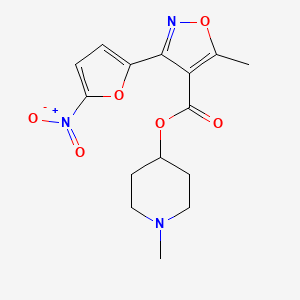

2,6-Dichloro-4-nitroaniline: and 1,2,3,4,5-pentachloro-6-nitrobenzene are two distinct organic compounds with significant applications in various fields.

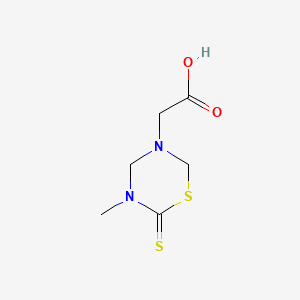

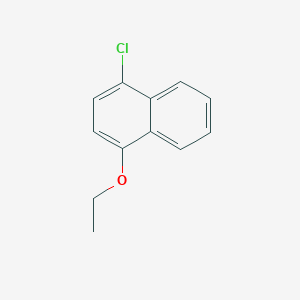

2,6-Dichloro-4-nitroaniline: is an organic compound with the formula O2NC6H2Cl2NH2. It is primarily used as a precursor to azo dyes, particularly disperse brown 1 . This compound is a yellow solid and is known for its applications in the dye and agricultural industries .

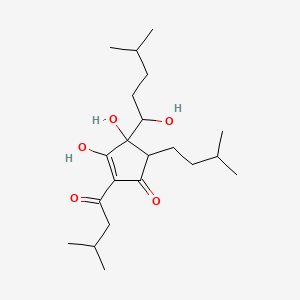

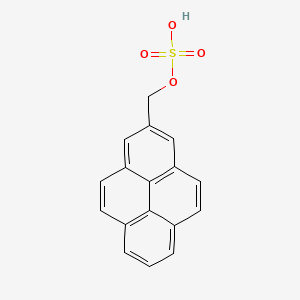

1,2,3,4,5-Pentachloro-6-nitrobenzene: It is an off-white to yellow crystalline solid with a musty odor . PCNB is used to suppress the growth of fungi in various crops and to prevent the formation of slime in industrial waters .

準備方法

2,6-Dichloro-4-nitroaniline: is synthesized by chlorinating 4-nitroaniline with chlorine bleaching liquor in water using acids. The process involves chlorinating 1 mole of 4-nitroaniline in 3-6 moles of hydrochloric acid or nitric acid in the presence of a dispersing agent. The chlorination is initially carried out at 5° to 10°C, then at 15°-20°C, and finally at 70°C . Industrial production methods involve similar chlorination processes with optimized reaction conditions to ensure high yield and purity .

1,2,3,4,5-Pentachloro-6-nitrobenzene: is prepared by chlorinating nitrobenzene at 60-70°C in chlorosulfuric acid with iodine as a catalyst. It can also be produced by the nitration of chlorinated benzenes . The industrial production of PCNB involves similar chlorination and nitration processes, ensuring the efficient production of the compound .

化学反応の分析

2,6-Dichloro-4-nitroaniline: undergoes various chemical reactions, including:

Substitution Reactions: The amino group can undergo nucleophilic substitution reactions with strong electrophiles such as acyl halides.

Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.

Oxidation Reactions: The compound can be oxidized to form different products depending on the reagents and conditions used.

1,2,3,4,5-Pentachloro-6-nitrobenzene: undergoes:

Reduction Reactions: It can be reduced to pentachloroaniline (PCA) and pentachlorophenol (PCP) through hydrolysis.

Substitution Reactions: It reacts with ethanol and potassium hydroxide to yield pentachlorophenetole.

科学的研究の応用

2,6-Dichloro-4-nitroaniline: is used in:

Chemistry: As a precursor for azo dyes and other organic compounds.

Biology: In studies related to its fungicidal properties.

Medicine: As an intermediate in the synthesis of pharmaceutical compounds.

Industry: In the production of dyes and agricultural chemicals.

1,2,3,4,5-Pentachloro-6-nitrobenzene: is used in:

Agriculture: As a fungicide to control fungal growth in crops such as cotton, rice, and seed grains.

Industry: To prevent slime formation in industrial waters.

Environmental Studies: To study its degradation products and their impact on the environment.

作用機序

2,6-Dichloro-4-nitroaniline: exerts its effects primarily through its fungicidal properties. It inhibits the growth of fungi by interfering with their cellular processes . The exact molecular targets and pathways involved are still under investigation.

1,2,3,4,5-Pentachloro-6-nitrobenzene: acts as a fungicide by disrupting the cellular processes of fungi, leading to their death . It is known to degrade into various metabolites, including pentachloroaniline and pentachlorophenol, which also exhibit fungicidal properties .

類似化合物との比較

2,6-Dichloro-4-nitroaniline: can be compared with other dichloronitroanilines, such as 2,5-dichloro-4-nitroaniline. While both compounds have similar structures, their reactivity and applications may differ due to the position of the chlorine atoms .

1,2,3,4,5-Pentachloro-6-nitrobenzene: is similar to other chlorinated nitrobenzenes, such as hexachlorobenzene (HCB). Both compounds are used as fungicides, but their effectiveness and environmental impact may vary .

特性

CAS番号 |

37203-85-3 |

|---|---|

分子式 |

C12H4Cl7N3O4 |

分子量 |

502.3 g/mol |

IUPAC名 |

2,6-dichloro-4-nitroaniline;1,2,3,4,5-pentachloro-6-nitrobenzene |

InChI |

InChI=1S/C6Cl5NO2.C6H4Cl2N2O2/c7-1-2(8)4(10)6(12(13)14)5(11)3(1)9;7-4-1-3(10(11)12)2-5(8)6(4)9/h;1-2H,9H2 |

InChIキー |

NYAZAOQABAWNSW-UHFFFAOYSA-N |

正規SMILES |

C1=C(C=C(C(=C1Cl)N)Cl)[N+](=O)[O-].C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)[N+](=O)[O-] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(9,10-Dihydro-4-hydroxy-9,10-dioxoanthryl)amino]-2-methylpropiononitrile](/img/structure/B15343360.png)

![Bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene](/img/structure/B15343429.png)